Pyrrolidine-1-carboximidamide hydrobromide

Description

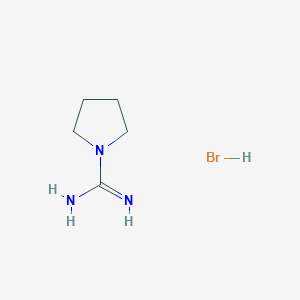

Structure

2D Structure

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.BrH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHBTEAGXBELKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594834 | |

| Record name | Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-39-1 | |

| Record name | Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Nucleophilic Addition : Pyrrolidine reacts with cyanamide in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under reflux conditions. The reaction is catalyzed by a phase-transfer agent such as tricaprylmethylammonium chloride to enhance interfacial reactivity.

-

Acidification : The resultant pyrrolidine-1-carboximidamide is treated with concentrated HBr (48% w/w) at 0–5°C to precipitate the hydrobromide salt.

Optimization Insights :

-

Temperature : Elevated temperatures (50–80°C) accelerate the nucleophilic addition but risk side reactions such as cyanamide polymerization.

-

Solvent Choice : Ethanol minimizes byproduct formation compared to xylene, which requires higher temperatures.

-

Catalyst Loading : A 2–5 mol% phase-transfer catalyst improves yields by 15–20%.

Two-Step Synthesis via Carboximidamide Intermediate

For higher-purity applications, a two-step approach isolates pyrrolidine-1-carboximidamide before salt formation. This method is preferred in pharmaceutical settings where impurity profiles are critical.

Step 1: Synthesis of Pyrrolidine-1-carboximidamide

Pyrrolidine reacts with cyanamide under strongly basic conditions (e.g., 50% NaOH) to form the carboximidamide. The base deprotonates cyanamide, enhancing its nucleophilicity for attack on pyrrolidine’s amine.

Reaction Conditions :

Step 2: Hydrobromide Salt Formation

The free base is dissolved in anhydrous diethyl ether, and gaseous HBr is bubbled through the solution. The hydrobromide salt precipitates as a crystalline solid, which is filtered and dried under vacuum.

Yield Enhancement :

-

Slow Acid Addition : Controlled introduction of HBr minimizes local overheating, preserving product stability.

-

Solvent Purity : Anhydrous solvents prevent hydrolysis of the carboximidamide group.

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound requires addressing cost, safety, and environmental factors.

Process Intensification Strategies

-

Continuous Flow Reactors : Replace batch reactors to improve heat transfer and reduce reaction times.

-

Catalyst Recycling : Phase-transfer catalysts are recovered via aqueous-organic phase separation, reducing waste.

Safety Protocols :

-

HBr Handling : Closed-system acid addition units prevent exposure to corrosive vapors.

-

Cyanamide Storage : Stabilized cyanamide solutions (e.g., pH 10–12) mitigate decomposition risks.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Condensation | Two-Step Synthesis |

|---|---|---|

| Yield | 70–85% | 80–90% |

| Purity | 90–95% | 98–99% |

| Reaction Time | 8–12 hours | 16–24 hours |

| Scalability | Moderate | High |

| Byproduct Formation | 5–10% | <2% |

Key Trade-offs :

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

Oxidation: Oxo derivatives of pyrrolidine.

Reduction: Various amine derivatives.

Substitution: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Pyrrolidine-1-carboximidamide hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Pyrrolidine-1-carboximidamide Derivatives

- Hydrochloride vs. Hydrobromide Salts: The counterion significantly impacts physicochemical properties. For example, N-(diaminomethylidene)pyrrolidine-1-carboximidamide hydrochloride (C₆H₁₂ClN₅, MW: 197.65 g/mol) has a chloride ion, whereas the hydrobromide variant (C₅H₁₂BrN₃) has a bromide ion. Bromide salts often exhibit higher molar mass and distinct solubility profiles compared to chlorides .

- N-Hydroxy-pyrrolidine-1-carboximidamide (C₅H₁₁N₃O, MW: 129.16 g/mol): The N-hydroxy group introduces hydrogen-bonding capacity, altering binding affinity in enzyme interactions (PSA: 61.85 vs. 73.34 for 2-hydroxy derivative) .

Pyrazole-1-carboximidamide Derivatives

Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₇H₁₈N₄O, MW: 294.36 g/mol) feature a pyrazole ring instead of pyrrolidine. The pyrazole core confers rigidity and aromaticity, influencing electronic properties and metabolic stability. Such derivatives are often explored as antimicrobial or anti-inflammatory agents .

Physicochemical Properties

Key Research Findings

Counterion Effects : Hydrobromide salts generally offer higher solubility in polar solvents compared to hydrochlorides, as seen in pyridine HBr (160.01 g/mol) vs. pyrrolidine derivatives .

The pyrazole ring in carboximidamide derivatives introduces π-π stacking interactions, enhancing binding to aromatic enzyme pockets .

Biological Activity

Pyrrolidine-1-carboximidamide hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- Molecular Formula : C5H12BrN3

- Molecular Weight : 202.07 g/mol

- CAS Number : 102392-83-6

Pyrrolidine-1-carboximidamide acts primarily as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, leading to significant effects on cellular processes. Research has indicated that the compound may inhibit key enzymes involved in metabolic pathways, including those related to cancer and infectious diseases.

Antimicrobial Activity

One of the notable areas of research involves the compound's antimicrobial properties. Studies have shown that pyrrolidine derivatives exhibit activity against several bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of the InhA enzyme, essential for fatty acid synthesis in mycobacteria.

Anticancer Properties

Pyrrolidine derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion, has been highlighted in recent studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial studies indicate moderate bioavailability with potential for optimization through structural modifications.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax | 830 ng/mL (IP administration) |

| Tmax | 0.25 h |

| AUC | 66,000 ng/mL*h |

Case Studies

- Study on Antitubercular Activity : A study evaluated the efficacy of pyrrolidine derivatives against Mycobacterium tuberculosis. Results indicated that specific modifications to the pyrrolidine structure enhanced potency significantly compared to earlier compounds.

- Cancer Treatment Efficacy : Another study focused on the role of pyrrolidine derivatives in inhibiting IDO in cancer models. The findings suggested that these compounds could restore immune response against tumors, showcasing their potential as therapeutic agents.

Q & A

Q. What are the standard methods for synthesizing Pyrrolidine-1-carboximidamide hydrobromide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include the use of organic solvents (e.g., dichloromethane or tetrahydrofuran) under controlled temperatures (room temperature to 50°C) to minimize side reactions. For example, carboximidamide derivatives are often synthesized by reacting pyrrolidine with carboximidoyl halides in the presence of a base. Reaction optimization, such as adjusting stoichiometry or solvent polarity, is critical for yield enhancement. Industrial-scale synthesis may employ continuous flow reactors to improve efficiency .

Q. How is this compound characterized structurally and quantitatively?

Structural confirmation requires spectroscopic techniques:

- NMR (¹H/¹³C) to verify the pyrrolidine ring and carboximidamide group.

- Mass spectrometry (MS) for molecular weight validation (exact mass: 193.01022 g/mol) .

- Elemental analysis to confirm stoichiometry (C₅H₁₁N₃·HBr). Quantitative purity assessment typically uses HPLC with UV detection, calibrated against reference standards.

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.

- Storage: Keep in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation .

- Spill management: Neutralize with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Batch consistency requires rigorous quality control:

- Analytical methods: HPLC (purity >95%), MS (to confirm molecular identity), and Karl Fischer titration (water content).

- Documentation: Track reaction parameters (temperature, solvent ratios) and raw material sources. For sensitive assays (e.g., receptor binding), request additional analyses like peptide content or residual solvent testing .

Advanced Research Questions

Q. How does the carboximidamide functional group influence the compound’s reactivity and stability under varying pH conditions?

The carboximidamide group (-C(=NH)-NH₂) is nucleophilic and prone to hydrolysis under acidic or alkaline conditions. Stability studies should involve:

- pH-dependent degradation assays: Monitor decomposition via HPLC at pH 2–12.

- Kinetic analysis: Calculate half-life (t₁/₂) and degradation pathways (e.g., hydrolysis to carboxylic acid derivatives). Data from related carboximidamide compounds suggest optimal stability near neutral pH .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, assay conditions, or receptor heterogeneity. Mitigation strategies include:

- Reproducibility checks: Validate activity across multiple cell lines (e.g., HEK-293 vs. CHO).

- Analytical comparison: Use LC-MS to compare batches from different sources.

- Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized conditions. Cross-reference with structurally analogous compounds (e.g., 3-(Ethoxymethyl)pyrrolidine derivatives) to identify structure-activity relationships .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to receptors.

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-target complexes. These methods are critical for rational drug design, as demonstrated in studies of related pyrrolidine-based ligands .

Q. How can degradation products of this compound be identified and quantified during long-term stability studies?

- Forced degradation: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH).

- LC-MS/MS: Identify degradation products via fragmentation patterns.

- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., TMS) for quantification. Stability profiles should inform storage recommendations .

Q. What computational modeling approaches predict the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) simulations: Predict membrane permeability (logP) and blood-brain barrier penetration.

- ADMET prediction tools: Use software like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in cellular assays?

- Range-finding assays: Start with broad concentrations (e.g., 1 nM–100 µM) and narrow based on initial responses.

- Controls: Include vehicle (e.g., DMSO) and positive/negative controls (e.g., known agonists/antagonists).

- Data normalization: Express results as % inhibition/activation relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.